



# A Comprehensive Technical Guide to 3-Bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Bromopentane	
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This technical guide provides an in-depth overview of **3-Bromopentane**, a secondary alkyl halide utilized in various organic syntheses. This document covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and relevant safety information.

#### **Core Chemical Information**

Chemical Identity:

• IUPAC Name: **3-Bromopentane** 

Synonyms: 3-Pentyl bromide[1][2]

• CAS Number: 1809-10-5[1][3][4][5][6]

Molecular Formula: C<sub>5</sub>H<sub>11</sub>Br[1][3][4][5][6]

Molecular Weight: 151.04 g/mol [1][2][5][7]

Molecular Structure:

The structure of **3-Bromopentane** consists of a five-carbon pentane chain with a bromine atom attached to the third carbon atom.[6][8]



- Canonical SMILES: CCC(CC)Br[3]
- InChl: InChl=1S/C5H11Br/c1-3-5(6)4-2/h5H,3-4H2,1-2H3[3][9][10][11]
- InChikey: VTOQFOCYBTVOJZ-UHFFFAOYSA-N[3][9][10][11]

# **Physicochemical and Spectroscopic Data**

The following tables summarize the key physical, chemical, and spectroscopic properties of **3-Bromopentane**.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Clear, pale yellow liquid	[3][4][12]
Odor	Sweet, characteristic	[3][7]
Density	1.211 - 1.216 g/mL at 25 °C	[3][12][13][14]
Boiling Point	118-119 °C	[3][4][12][13]
Melting Point	-126.2 °C	[1]
Flash Point	19 °C (66.2 °F) - closed cup	[4][13]
Refractive Index (n20/D)	1.445	[1][12][13]
Solubility	Miscible with ethanol, ether, benzene, and chloroform. Insoluble in water.	[1][3][6][12]
Vapor Pressure	20 mmHg at 25 °C	[1][3]

Table 2: Spectroscopic Data



Spectrum Type	Key Features	Source(s)
<sup>1</sup> H NMR (90 MHz, CDCl <sub>3</sub> )	Spectra available for review.	[4][10]
<sup>13</sup> C NMR (in CDCl <sub>3</sub> )	Spectra available for review.	[3][4][5]
Infrared (IR)	Liquid film spectrum available.	[4][11]
Mass Spectrometry (MS)	Electron ionization spectra available.	[4][11][15]

# Safety and Handling

**3-Bromopentane** is a hazardous chemical and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

Pictogram(s)	Signal Word	Hazard Statement(s)
GHS02: FlammableGHS07: Exclamation mark	Danger	H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

(Source:[2][4][13])

#### Handling and Storage:

- Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[16]
- Keep the container tightly closed in a dry and well-ventilated place.[7][16]
- Ground/bond container and receiving equipment to prevent static discharge.[7][16]
- Wear protective gloves, protective clothing, eye protection, and face protection.[16]
- Avoid breathing dust, fume, gas, mist, vapors, and spray.[16]



• In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

## **Experimental Protocols**

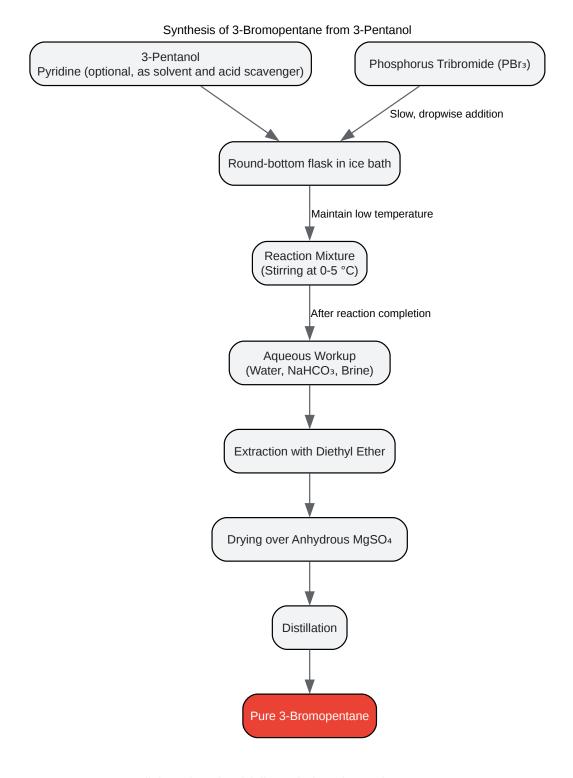
The following are detailed experimental protocols for the synthesis and common reactions of **3-Bromopentane**.

### Synthesis of 3-Bromopentane from 3-Pentanol

This protocol describes the conversion of a secondary alcohol to an alkyl bromide. One common method involves the use of phosphorus tribromide (PBr<sub>3</sub>).[13]

Experimental Workflow: Synthesis of **3-Bromopentane** 





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Caption: Workflow for the synthesis of **3-Bromopentane**.

Methodology:



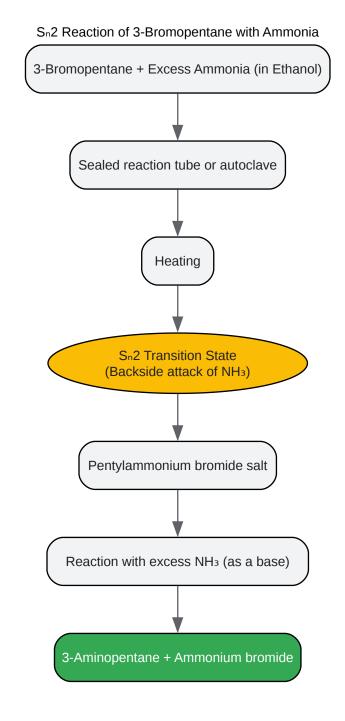
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3-pentanol and a small amount of pyridine (to neutralize the HBr byproduct).
   Cool the flask in an ice bath to 0-5 °C.
- Addition of Reagent: Slowly add phosphorus tribromide (PBr<sub>3</sub>) dropwise to the cooled and stirring alcohol solution. Maintain the temperature below 10 °C during the addition.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
- Workup: Carefully pour the reaction mixture over ice water. Separate the organic layer. Wash
  the organic layer sequentially with cold water, saturated sodium bicarbonate (NaHCO₃)
  solution (to neutralize any remaining acid), and brine.
- Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and remove the solvent under reduced pressure. The crude product is then purified by distillation to yield pure **3-Bromopentane**.

### Nucleophilic Substitution (S<sub>n</sub>2) with Ammonia

This protocol outlines the reaction of **3-Bromopentane** with ammonia to form 3-aminopentane, proceeding via an S<sub>n</sub>2 mechanism.[9][14][17]

Reaction Pathway: S<sub>n</sub>2 Nucleophilic Substitution





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Caption: S<sub>n</sub>2 reaction pathway of **3-Bromopentane**.

#### Methodology:

• Reaction Setup: Place **3-Bromopentane** in a sealed reaction tube or an autoclave.



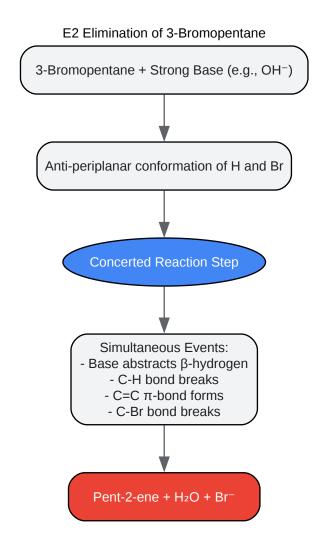
- Addition of Reagent: Add a concentrated solution of ammonia in ethanol. A large excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[9]
- Reaction: Seal the tube and heat the mixture. The reaction requires heating to proceed at a reasonable rate.[9] The progress can be monitored by GC-MS.
- Workup: After cooling, the reaction mixture will contain the product amine, ammonium bromide, and excess ammonia. The ethanol and excess ammonia can be removed by distillation.
- Isolation: The resulting mixture can be treated with a strong base (like NaOH) to deprotonate any remaining ammonium salts and liberate the free amine. The amine can then be extracted with an organic solvent, dried, and purified by distillation.

### **Elimination (E2) Reaction with Hydroxide**

This protocol describes the E2 elimination of **3-Bromopentane** with a strong base like hydroxide to yield pent-2-ene.[18][19][20]

Logical Relationship: E2 Elimination





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Caption: Logical flow of the E2 elimination reaction.

#### Methodology:

- Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3-Bromopentane in a suitable solvent, such as ethanol.
- Addition of Base: Add a solution of a strong, non-nucleophilic base. While hydroxide can be
  used, a bulkier base like potassium tert-butoxide is often preferred to favor elimination over
  substitution.
- Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by the disappearance of the starting material using GC.



- Workup: After the reaction is complete, cool the mixture and pour it into water.
- Isolation: Extract the product alkene with a low-boiling organic solvent (e.g., pentane or diethyl ether). Wash the organic layer with water to remove any remaining base and salts.
- Purification: Dry the organic extract over an anhydrous drying agent, filter, and carefully remove the solvent by distillation. The resulting pent-2-ene can be further purified by fractional distillation if necessary. The E2 elimination of **3-bromopentane** can result in the formation of both (E)- and (Z)-pent-2-ene.[18]

# **Applications in Synthesis**

**3-Bromopentane** serves as a valuable building block in organic synthesis.[3][6] Its primary utility lies in its ability to act as an electrophile in nucleophilic substitution reactions and as a substrate for elimination reactions. These reactions allow for the introduction of a five-carbon fragment into a target molecule, making it a useful intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3] For instance, it is used in the preparation of 2-(1-ethyl-propoxy)-isoindole-1,3-dione.[1][12] It can also be used for the cobalt-catalyzed ortho-alkylation of aromatic imines.[6]

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Bromopentane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047287#3-bromopentane-cas-number-and-molecular-structure]

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